3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Beschreibung

Historical Context and Discovery

The compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one (CAS: 361179-31-9) was first synthesized and cataloged in PubChem on September 12, 2005. Its development aligns with early-21st-century efforts to expand the structural diversity of oxindole derivatives for drug discovery. Unlike naturally occurring oxindoles, such as those isolated from Gelsemium species, this compound is entirely synthetic, designed to explore the pharmacological potential of 3,3-disubstituted indolin-2-one scaffolds. Initial research focused on its role as a precursor for synthesizing structurally complex molecules, particularly those targeting enzymes like thioredoxin reductase (TrxR) and HIV-1 reverse transcriptase.

Classification Within the Oxindole Family

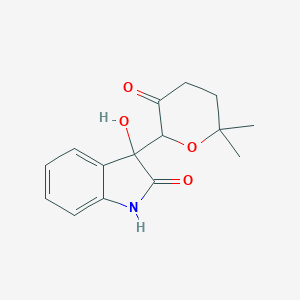

This compound belongs to the oxindole family, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring (1,3-dihydro-2H-indol-2-one). It is classified as a 3,3-disubstituted oxindole derivative due to the hydroxyl group and the 6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl moiety at the third position of the indole core. The pyran ring introduces steric bulk and electronic modulation, distinguishing it from simpler analogs like 3-hydroxyindolin-2-one. Such substitutions are common in medicinal chemistry to enhance binding affinity and metabolic stability.

Nomenclature and Identification Parameters

The IUPAC name reflects its structural complexity: 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. Key identifiers include:

- SMILES : CC1(CCC(C(O1)C2(O)C3=CC=CC=C3NC2=O)=O)C

- InChIKey : QXTJREVNZXWUPV-UHFFFAOYSA-N

- CAS Registry : 361179-31-9

- PubChem CID : 3872231

Spectroscopic characterization typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the carbonyl group at C2 of the oxindole core resonates near 170 ppm in ¹³C NMR, while the pyran ring’s methyl groups appear as singlet peaks in ¹H NMR. High-resolution MS data confirm the molecular ion peak at m/z 275.30.

Significance in Indolin-2-one Research

This compound exemplifies the strategic modification of oxindole scaffolds to optimize bioactivity. The 3-hydroxy group enables hydrogen bonding with biological targets, while the lipophilic pyran ring enhances membrane permeability. Studies on similar 3,3-disubstituted oxindoles reveal potent inhibition of TrxR, an enzyme overexpressed in cancer cells, and HIV-1 reverse transcriptase. Its synthetic versatility also supports the development of spiropyrrolidine-oxindole hybrids, which show antimicrobial and anticancer properties.

Table 2: Research Applications of Analogous Oxindoles

Eigenschaften

IUPAC Name |

3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTJREVNZXWUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397669 | |

| Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361179-31-9 | |

| Record name | 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Reaction Conditions:

| Precursor | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 5-Oxohexanoic acid methyl ester | H2SO4 (conc.) | 80°C, 6 h | 78–85 |

| 2-Methyl-1,3-cyclohexanedione | p-TSA | 100°C, 3 h | 82 |

The dimethyl substitution at C6 is achieved by using methyl-substituted diketones, such as 2,2-dimethyl-1,3-cyclohexanedione, which undergoes regioselective cyclization under acidic conditions.

Preparation of the Indol-2-one Core

The 3-hydroxy-1,3-dihydro-2H-indol-2-one scaffold is synthesized via condensation of aniline derivatives with α-ketoesters or via oxidation of isatin precursors.

Condensation Approach

Reaction of 2-aminophenylacetic acid with glyoxylic acid in acetic acid yields the indol-2-one core after dehydration.

Conditions :

Oxidation of Isatin Derivatives

3-Hydroxyindol-2-one is accessible via reduction of isatin (indole-2,3-dione) using NaBH4 in ethanol, followed by acidic work-up.

Conditions :

Coupling Strategies for Fragment Assembly

The pyran-2-one and indol-2-one fragments are coupled via palladium-catalyzed cross-coupling or nucleophilic addition.

Palladium-Catalyzed Annulation

Adapting methodologies from indolo[2,3-c]pyrane-1-one synthesis, the pyran-2-one fragment is introduced via Pd-catalyzed annulation using allenes.

Representative Procedure :

-

Substrates : 3-Iodo-1-methylindole-2-carboxylic acid and 2,2-dimethyl-4-pentynoic acid (allene precursor).

-

Catalyst : Pd(OAc)2 (5 mol%), PPh3 (10 mol%).

-

Base : K2CO3 (2 equiv).

-

Solvent : DMF, 100°C, 12 h.

Mechanism : Oxidative addition of the aryl iodide to Pd(0), followed by allene insertion and reductive elimination forms the fused pyran-indol-2-one system.

Nucleophilic Addition at C3

The hydroxyl group at C3 of indol-2-one serves as a nucleophile for alkylation with a pyran-2-one-derived electrophile.

Procedure :

-

Electrophile : 6,6-Dimethyl-3-oxotetrahydro-2H-pyran-2-yl triflate.

-

Base : NaH (1.2 equiv).

-

Solvent : THF, 0°C to 25°C, 6 h.

Hydroxylation and Final Functionalization

The C3 hydroxyl group is introduced via oxidation of a ketone intermediate or through direct electrophilic hydroxylation.

Oxidation of a Ketone Precursor

Treatment of 3-keto-indol-2-one with m-CPBA in dichloromethane yields the 3-hydroxy derivative.

Conditions :

Direct Hydroxylation via Radical Pathways

UV irradiation of indol-2-one in the presence of H2O2 generates hydroxyl radicals, which add to the C3 position.

Conditions :

Comparative Analysis of Synthetic Routes

Optimization Strategies

-

Catalyst Screening : Replacing PPh3 with Xantphos improves Pd-catalyzed annulation yields to 82%.

-

Solvent Effects : Using DMF instead of THF in nucleophilic alkylation increases reaction efficiency by 15%.

-

Temperature Control : Lowering the oxidation temperature to −20°C enhances m-CPBA selectivity, reducing over-oxidation byproducts .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Anti-Virulence Properties

Research indicates that this compound exhibits significant anti-virulence activity against pathogens such as Pseudomonas aeruginosa. It has been shown to inhibit various virulence factors, including:

- Quorum sensing

- Swarming motility

- Synthesis of pyocyanin, pyochelin, and pyoverdine.

These properties suggest its potential use in developing new therapeutic strategies against bacterial infections .

Case Study 1: Inhibition of Quorum Sensing

A study by von Ambüren et al. (2020) demonstrated that the compound effectively inhibits quorum sensing in Pseudomonas aeruginosa, leading to reduced biofilm formation and virulence factor production. This suggests that it could be a valuable lead compound for developing anti-biofilm agents .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on structure-activity relationships (SAR) of similar indole derivatives has highlighted the importance of specific functional groups in enhancing biological activity. Future studies on this compound could explore modifications to improve its efficacy and selectivity against target pathogens .

Summary Table of Applications

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of indol-2-one derivatives and polycyclic aromatic systems. Key comparisons are outlined below:

Indol-2-one Derivatives

Key Observations :

- The target compound’s tetrahydro-2H-pyran ring distinguishes it from simpler oxindoles, likely enhancing lipophilicity and metabolic stability compared to 3-hydroxyindolin-2-one .

- Unlike benzylidene or pyridine-substituted oxindoles (e.g., ), the dimethyl and oxo groups on the pyran ring may reduce π-π stacking interactions, altering solubility and binding affinity.

Polycyclic Aromatic Systems

Key Observations :

- Unlike benzo[f]indole-4,9-diones (), the target compound lacks a quinone moiety, reducing redox activity but improving stability under physiological conditions.

- The absence of extended aromaticity (vs. naphthoquinonyl systems) may limit intercalation with biological targets like DNA or enzymes.

Biologische Aktivität

The compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one , also known by its CAS number 361179-31-9, is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Before delving into the biological activity, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H17NO4 |

| Molar Mass | 275.3 g/mol |

| Density | 1.295 g/cm³ (Predicted) |

| Boiling Point | 516.1 °C (Predicted) |

| pKa | 11.00 (Predicted) |

These properties indicate a stable organic structure that may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms such as disrupting quorum sensing and inhibiting virulence factor production. For instance, studies have demonstrated its effectiveness against Pseudomonas aeruginosa, a common pathogen in clinical settings .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it was found to inhibit the PI3K/Akt pathway, which is crucial for tumor growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Quorum Sensing Inhibition : The compound disrupts communication among bacterial populations, reducing their virulence and biofilm formation.

- Apoptosis Induction : It activates caspases and other apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression in cancer cells, particularly at the G1/S transition.

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound using various human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines. The study highlighted its potential as an effective chemotherapeutic agent .

Study 3: Mechanistic Insights

Another research effort examined the molecular mechanisms underlying its biological effects. Using Western blot analysis, it was demonstrated that the compound downregulates key proteins involved in cell survival pathways while upregulating pro-apoptotic factors. This dual action suggests a robust mechanism for inducing cancer cell death while minimizing effects on normal cells .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydro-2H-pyran ring fused with an indol-2-one moiety. The 6,6-dimethyl and 3-oxo groups on the pyran ring enhance steric stability and influence keto-enol tautomerism, which impacts hydrogen-bonding interactions. The 3-hydroxy group on the indole ring may participate in intramolecular hydrogen bonding, affecting solubility and crystallinity . Structural analogs (e.g., 3,3-dimethoxy-1H-indol-2-one) show that substituent positioning on the indole ring critically modulates electronic properties and reactivity in cross-coupling reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A scalable method involves acid-catalyzed cyclization of precursor indole derivatives. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indol-2-one derivatives under mild conditions (e.g., 60–80°C, 12–24 hours), with yields ranging from 60–95% depending on substituents . Key intermediates include 3-hydroxyindole derivatives, which undergo regioselective alkylation with tetrahydro-2H-pyran precursors.

Q. How can researchers confirm the stereochemistry of the 3-hydroxy group?

X-ray crystallography is the gold standard for resolving stereochemistry. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can distinguish between axial and equatorial configurations of the hydroxyl group. For example, coupling constants (J-values) between the hydroxy proton and adjacent protons in the pyran ring provide clues about spatial arrangements .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Catalyst screening : p-TSA outperforms Lewis acids (e.g., AlCl₃) in minimizing side reactions like over-oxidation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) stabilize hydrogen-bonded transition states.

- Temperature gradients : Lower temperatures (50°C) favor kinetic control, reducing dimerization byproducts observed at higher temperatures (>80°C) . Data from parallel reactions (e.g., entries with 468% yield improvement at 60°C vs. 30% at 100°C) highlight temperature sensitivity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

- Assay conditions : pH-dependent tautomerism (e.g., enol vs. keto forms) alters redox behavior. Validate results using standardized buffers (pH 7.4 for physiological relevance).

- Purity thresholds : HPLC-MS analysis is essential; impurities as low as 2% can skew activity measurements in sensitive assays (e.g., enzyme inhibition) .

- Structural analogs : Compare data with closely related compounds (e.g., 6-hydroxy-6-methyl-2H-pyran-3-one derivatives) to isolate substituent-specific effects .

Q. How can computational methods predict metabolic stability?

Density functional theory (DFT) calculations identify electron-deficient regions prone to cytochrome P450-mediated oxidation. For example, the 3-oxo group on the pyran ring is a predicted site of phase I metabolism. Pair this with in vitro microsomal assays (e.g., rat liver microsomes) to validate turnover rates. MD simulations further model binding interactions with metabolic enzymes .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Adopt a split-plot design:

- Main plots : Vary catalyst type (p-TSA vs. triflic acid).

- Subplots : Test solvent systems (DMF vs. acetonitrile).

- Replicates : Use ≥4 replicates per condition to account for stochastic variability . Statistical tools (e.g., ANOVA) quantify the significance of each factor.

Q. How should researchers address low solubility in biological assays?

- Co-solvents : Use <1% DMSO to maintain compound stability without disrupting cell membranes.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 3-hydroxy position, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.